Methyltris(methoxyethoxy)silane
Overview
Description
Methyltris(methoxyethoxy)silane (MTMS) is a silane compound that is not directly discussed in the provided papers. However, similar compounds with methoxy groups and silane backbones are mentioned, which can provide insights into the behavior and properties of MTMS. For instance, vinyltris(methoxyethoxy)silane (VTMES) is copolymerized with other monomers to study its reactivity and the properties of the resulting copolymers . Additionally, novel silane compounds with methoxyethoxy chains have been synthesized and used as electrolyte solvents in lithium-ion batteries, indicating the potential utility of MTMS in similar applications .
Synthesis Analysis
The synthesis of silane compounds with methoxy groups is a common theme in the provided papers. For example, the synthesis of methyltris(3,5-dimethylpyrazolyl)silane ligand is achieved through a metathesis reaction of methyltrichlorosilane with lithium 3,5-dimethylpyrazolate . Similarly, methoxybis[tris(trimethylsilyl)silyl]methane is synthesized by reacting tris(trimethylsilyl)silyllithium with dichloromethyl methyl ether . These methods suggest that MTMS could potentially be synthesized through similar metathesis reactions or by using appropriate silyllithium reagents.
Molecular Structure Analysis
The molecular structure of silane compounds is characterized by the presence of silicon atoms bonded to various organic groups. In the case of MTMS, the silicon atom would be bonded to one methyl group and three methoxyethoxy groups. The structure of a related compound, methoxybis[tris(trimethylsilyl)silyl]methane, is described as having significant distortions due to the steric demands of the trimethylsilyl groups . This implies that the molecular structure of MTMS may also exhibit certain steric effects due to its substituents.
Chemical Reactions Analysis
The reactivity of silane compounds with methoxy groups is explored in several papers. For instance, the silylation potential of various (2,4,6-trimethoxyphenyl)silanes is investigated under mild acidic conditions with different nucleophiles . The copolymerization of VTMES with other monomers is also studied, although VTMES shows little or no polymerization under the experimental conditions . These findings suggest that MTMS may also participate in silylation reactions and could be incorporated into copolymers under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of silane compounds are influenced by their molecular structure and substituents. For example, the gas permeability and packing density of copolymers containing methacryloxypropyltris(trimethylsiloxy)silane are correlated with the polymer's structure . The thermal degradation of styrene/methyl methacrylate copolymers with VTMES is also characterized, indicating the impact of the silicon comonomer on the copolymer's properties . These studies suggest that MTMS would likely have unique physical and chemical properties that could be tailored for specific applications, such as in gas separation technologies or as additives in polymer formulations.
Scientific Research Applications
1. Corrosion Resistance Coatings
- Application Summary : Methyltris(methoxyethoxy)silane is used in the creation of silane coatings for corrosion resistance of mild steel . These coatings are particularly useful in aggressive environments where corrosion is a major concern .
- Methods of Application : The silane is applied as a pretreatment to the steel. The efficiency of silanes is attributed to their function as coupling agents, as they work as a chemical bridge whereby one part of the molecule attaches to the inorganic substrate (such as metal) and another part ties to the adhesive, coating or polymer .
- Results or Outcomes : The use of silane coatings has been found to be an effective solution for improving corrosion resistance strategies .
2. Synthesis of Fluorinated Silicone Resin
- Application Summary : Methyltris(methoxyethoxy)silane is used in the synthesis of fluorinated silicone resin . This resin is characterized by its high hydrophobicity and thermostability .
- Methods of Application : The resin is synthesized by the hydrolysis and copolycondensation reactions of the 1H, 1H, 2H, 2H-perfluorooctyltrimethoxysilane and methyltrimethoxysilane .
- Results or Outcomes : The introduction of F atoms brought a great rise of hydrophobicity and thermostability to the silicon resin .
3. Adhesion Promoters
- Application Summary : Methyltris(methoxyethoxy)silane is used as an adhesion promoter in various industrial applications . It helps in improving the bonding between different materials, enhancing the durability and longevity of the product .
- Methods of Application : The silane is typically applied to the surface of the material before the adhesive or coating is applied . It forms a chemical bridge between the inorganic substrate and the adhesive or coating .
- Results or Outcomes : The use of silane as an adhesion promoter has been found to significantly improve the adhesion strength and durability of various products .
4. Hydrophobic Polyurethane Synthesis
- Application Summary : Methyltris(methoxyethoxy)silane is used in the synthesis of hydrophobic polyurethane . This type of polyurethane is characterized by its high water resistance, making it suitable for applications where water resistance is required .
- Methods of Application : The silane is incorporated into the polyurethane during the polymerization process . It reacts with the other components of the polyurethane to form a hydrophobic polymer .
- Results or Outcomes : The introduction of the silane into the polyurethane results in a significant increase in the hydrophobicity of the polymer .
5. Crosslinkers
- Application Summary : Methyltris(methoxyethoxy)silane is used as a crosslinker in various industrial applications . It helps in improving the bonding between different materials, enhancing the durability and longevity of the product .
- Methods of Application : The silane is typically applied to the surface of the material before the adhesive or coating is applied . It forms a chemical bridge between the inorganic substrate and the adhesive or coating .
- Results or Outcomes : The use of silane as a crosslinker has been found to significantly improve the adhesion strength and durability of various products .
6. Moisture Scavengers
- Application Summary : Methyltris(methoxyethoxy)silane is used as a moisture scavenger in various industrial applications . It helps in improving the bonding between different materials, enhancing the durability and longevity of the product .
- Methods of Application : The silane is typically applied to the surface of the material before the adhesive or coating is applied . It forms a chemical bridge between the inorganic substrate and the adhesive or coating .
- Results or Outcomes : The use of silane as a moisture scavenger has been found to significantly improve the adhesion strength and durability of various products .
Safety And Hazards
Future Directions
Methyltris(methoxyethoxy)silane and similar silane coupling agents have potential applications in various fields due to their ability to improve adhesion at the inorganic/polymer interface . They are valuable for multi-materialization, which includes interfacial adhesive strength, water treatment, polymer composites, and coatings .
properties
IUPAC Name |
tris(2-methoxyethoxy)-methylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O6Si/c1-11-5-8-14-17(4,15-9-6-12-2)16-10-7-13-3/h5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTVTFUBQOLTND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCO[Si](C)(OCCOC)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O6Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066292 | |
Record name | 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-methoxyethoxy)-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyltris(methoxyethoxy)silane | |
CAS RN |
17980-64-2 | |
Record name | 6-(2-Methoxyethoxy)-6-methyl-2,5,7,10-tetraoxa-6-silaundecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17980-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyltris(2-methoxyethoxy)silane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyltris(methoxyethoxy)silane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77102 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-methoxyethoxy)-6-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-methoxyethoxy)-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(2-methoxyethoxy)-6-methyl-2,5,7,10-tetraoxa-6-silaundecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.082 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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